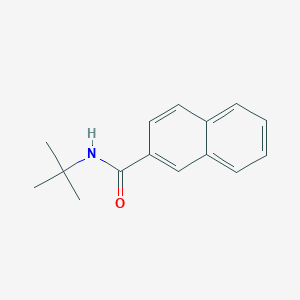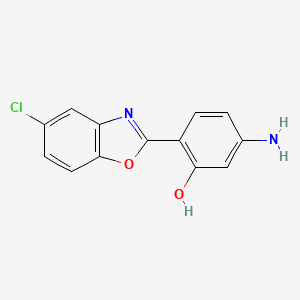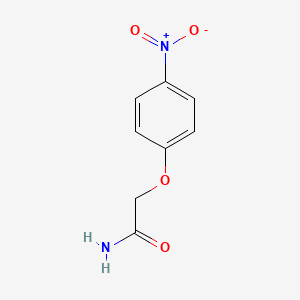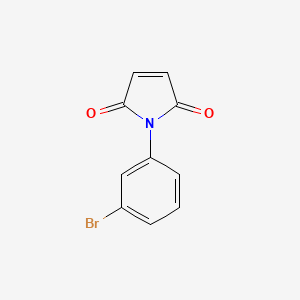
1-(3-溴苯基)-1H-吡咯-2,5-二酮
概述
描述
1-(3-bromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of a bromine atom on the phenyl ring and the dione functionality on the pyrrole ring makes this compound particularly interesting for various chemical and biological applications.
科学研究应用
1-(3-bromophenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Mode of Action
It is known that similar compounds can participate in suzuki–miyaura coupling reactions, which involve the transmetalation of organoboron reagents .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling reactions, which involve the transmetalation of organoboron reagents . This suggests that 1-(3-bromophenyl)-1H-pyrrole-2,5-dione may affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied in rats . The maximum concentration of this compound was reached 1.00 ± 0.45 h after oral administration .
Result of Action
It is known that similar compounds can participate in suzuki–miyaura coupling reactions, which involve the transmetalation of organoboron reagents . This suggests that 1-(3-bromophenyl)-1H-pyrrole-2,5-dione may have effects related to carbon-carbon bond formation.
Action Environment
It is known that similar compounds can participate in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that 1-(3-bromophenyl)-1H-pyrrole-2,5-dione may also exhibit tolerance to a variety of reaction conditions.
生化分析
Biochemical Properties
1-(3-Bromophenyl)-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 1-(3-bromophenyl)-1H-pyrrole-2,5-dione can affect neurotransmission and potentially lead to various physiological effects. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, highlighting its potential role in modulating oxidative stress pathways .
Cellular Effects
The effects of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of key enzymes and receptors . For instance, its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially altering cognitive functions. In other cell types, 1-(3-bromophenyl)-1H-pyrrole-2,5-dione has been shown to impact gene expression and cellular metabolism, particularly by influencing the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-(3-bromophenyl)-1H-pyrrole-2,5-dione exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, where the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 1-(3-bromophenyl)-1H-pyrrole-2,5-dione can modulate the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase, by altering their expression levels or activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to 1-(3-bromophenyl)-1H-pyrrole-2,5-dione has been associated with sustained inhibition of acetylcholinesterase and persistent modulation of oxidative stress pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical and cellular impacts.
Dosage Effects in Animal Models
The effects of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, 1-(3-bromophenyl)-1H-pyrrole-2,5-dione can lead to toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
1-(3-Bromophenyl)-1H-pyrrole-2,5-dione is involved in various metabolic pathways, particularly those related to oxidative stress and neurotransmission . The compound can influence the activity of enzymes such as superoxide dismutase and catalase, which are critical for managing oxidative stress . Additionally, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in different biological contexts.
Transport and Distribution
The transport and distribution of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or facilitated by transport proteins, depending on the cellular context . Once inside the cell, 1-(3-bromophenyl)-1H-pyrrole-2,5-dione can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . These distribution patterns are crucial for understanding the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress responses and energy metabolism . The presence of targeting signals or post-translational modifications may direct 1-(3-bromophenyl)-1H-pyrrole-2,5-dione to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-bromophenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the cyclization of 3-bromobenzoyl chloride with maleic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process.
化学反应分析
Types of Reactions
1-(3-bromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The dione functionality can be reduced to form the corresponding diol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted phenyl-pyrrole derivatives.
Oxidation Reactions: Products include pyrrole-2,5-dione derivatives.
Reduction Reactions: Products include pyrrole-2,5-diol derivatives.
相似化合物的比较
Similar Compounds
- 1-(3-bromophenyl)pyrrolidine
- 3-(3-bromophenyl)-1H-pyrazole
- 1-(3-bromophenyl)-1H-indole
Uniqueness
1-(3-bromophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the bromine atom and the dione functionality, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and bioactive molecules.
属性
IUPAC Name |
1-(3-bromophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYDECLTBAKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351774 | |
| Record name | 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53534-14-8 | |
| Record name | 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

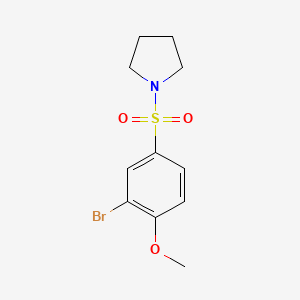
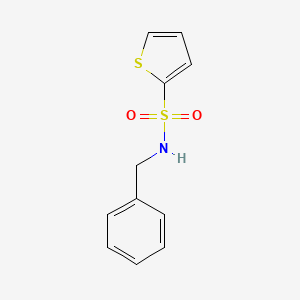

![2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B1269340.png)
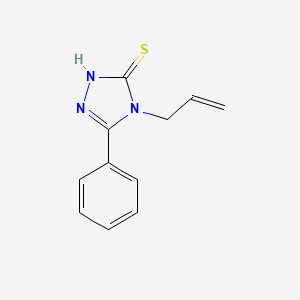
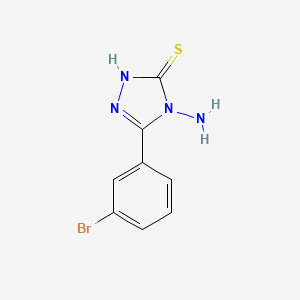

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)
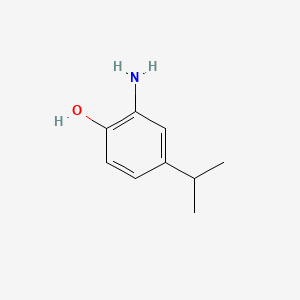
![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)
